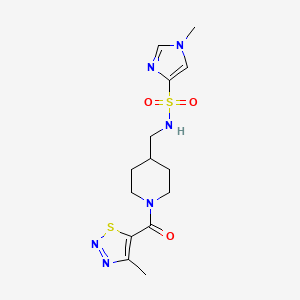
1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H20N6O3S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, including mechanisms of action and structure-activity relationships (SAR).
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H20N6O3S2 |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 1428357-48-5 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound is related to a series of thiazole and thiadiazole derivatives that have shown promising results against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds often range from 0.22 to 15.62 µg/mL against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Bactericidal Activity : The minimum bactericidal concentration (MBC) indicates that some derivatives can effectively kill bacteria, suggesting a robust antimicrobial action .
Anticancer Activity
Thiadiazole derivatives have also been evaluated for their anticancer properties:
- Cell Line Studies : Compounds similar to this imidazole-thiadiazole hybrid have been tested against various cancer cell lines, including MCF-7 and HepG-2. Some exhibited IC50 values as low as 0.046 µM, indicating strong cytotoxic activity .
- Mechanism of Action : The mechanism often involves the inhibition of key proteins involved in cell cycle regulation and apoptosis, such as CDK9 and Mcl-1 . This suggests that the compound may induce apoptosis in cancer cells through multiple pathways.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Thiadiazole Moiety : The presence of the thiadiazole ring is crucial for biological activity, enhancing interactions with biological targets .
- Substituents : Variations in substituents on the thiadiazole ring significantly influence potency. For instance, electron-donating groups have been associated with increased activity against cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those structurally related to the target compound. Results indicated:
- Effective Against Gram-positive Bacteria : Compounds demonstrated strong inhibitory effects on Gram-positive bacteria with MIC values ranging from 1.95 µg/mL to 15.62 µg/mL .
Study 2: Anticancer Potential
In another investigation focusing on anticancer properties:
特性
IUPAC Name |
1-methyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3S2/c1-10-13(24-18-17-10)14(21)20-5-3-11(4-6-20)7-16-25(22,23)12-8-19(2)9-15-12/h8-9,11,16H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLLFKBKSMNKNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














